4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole, also known as AZ20, is a small molecule that has been investigated for its potential as an anti-cancer agent. Research has shown that AZ20 acts as a specific inhibitor of Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) protein kinase []. ATR is a protein crucial for DNA damage repair mechanisms in cells [].
Studies have demonstrated that AZ20 effectively disrupts the function of ATR, leading to the accumulation of DNA damage and the death of cancer cells []. This makes AZ20 a promising candidate for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.
Further research suggests that AZ20 exhibits antitumor activity in vivo, meaning it can suppress tumor growth within living organisms []. Studies in mice with xenografts (implanted human tumors) have shown that AZ20 treatment resulted in significant tumor regression []. This indicates the potential of AZ20 as a therapeutic agent for cancer treatment.
AZ20, also known as 1H-indole (CAS Number: 1233339-22-4), is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein. It has garnered attention in the field of cancer research due to its ability to inhibit ATR, which plays a crucial role in DNA damage response pathways. The compound exhibits an IC50 value of approximately 5 nM, indicating its high potency against ATR, with a notable selectivity over other kinases such as mTOR .
AZ20 acts as a potent and selective inhibitor of Ataxia-telangiectasia and Rad3-related (ATR) protein kinase []. ATR is a critical enzyme involved in DNA damage response and cell cycle arrest. By inhibiting ATR, AZ20 disrupts these processes, potentially leading to cancer cell death [].
The mechanism of inhibition likely involves AZ20 binding to the ATP binding pocket of ATR, thereby preventing ATP from binding and hindering its kinase activity []. However, the detailed structural interactions between AZ20 and ATR require further investigation.
AZ20 primarily functions through its interaction with the ATR protein, inhibiting its activity and thereby affecting various downstream signaling pathways involved in cell cycle regulation and DNA repair. The compound has been shown to disrupt ATR-mediated phosphorylation of substrates, which is critical for cellular responses to DNA damage. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making AZ20 a candidate for combination therapies in oncology .
The biological activity of AZ20 is characterized by its selective inhibition of ATR, which is essential for maintaining genomic stability. Studies have demonstrated that AZ20 can enhance the cytotoxic effects of radiation and chemotherapeutic agents in cancer cell lines by impairing the DNA damage response. This property makes it particularly useful in enhancing the efficacy of treatments that induce DNA damage, such as radiotherapy and certain chemotherapeutics .
AZ20 can be synthesized through a multi-step organic synthesis process involving the formation of the indole structure followed by specific modifications to enhance its inhibitory properties. The synthesis typically includes:
The exact synthetic route may vary based on desired modifications and scale of production .
AZ20 has several applications primarily in the field of cancer research:
Interaction studies involving AZ20 have focused on its effects on various signaling pathways related to DNA damage response. The compound has been shown to interact specifically with ATR, leading to:
AZ20's unique profile as an ATR inhibitor distinguishes it from other compounds that target different kinases or pathways. Here are some similar compounds for comparison:
Compound Name | Target Kinase | IC50 Value | Selectivity Profile |
---|---|---|---|
AZD6738 | ATR | 40 nM | Selective over mTOR |
VE-821 | ATR | 50 nM | Moderate selectivity |
KU-55933 | ATM | 100 nM | Less selective than AZ20 |
AZ20 stands out due to its high potency (IC50 = 5 nM) and selectivity over a broad range of kinases, including mTOR, making it a valuable tool in cancer research focused on enhancing therapeutic efficacy through DNA damage response modulation .
AZ20, chemically designated as (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine, represents a sophisticated sulfonylmorpholinopyrimidine derivative with a molecular formula of C₂₁H₂₄N₄O₃S and a molecular weight of 412.51 g/mol [1] [3]. The compound exhibits a complex heterocyclic architecture that incorporates multiple pharmacologically relevant structural motifs within a single molecular framework [9] [11].
The core structural framework of AZ20 is built upon a pyrimidine ring system that serves as the central scaffold connecting three distinct functional domains [1] [9]. The pyrimidine ring bears substitution at the C-2 position with a 1H-indol-4-yl group, which contributes significantly to the compound's aromatic character and provides essential π-π stacking interactions [11] [15]. At the C-4 position, a (3R)-3-methylmorpholine moiety is attached, introducing chirality and enhancing the compound's three-dimensional structure [1] [4].
The most distinctive structural feature of AZ20 is the 1-methylsulfonylcyclopropyl substituent located at the C-6 position of the pyrimidine ring [9] [11]. This unique structural element combines the conformational rigidity of a cyclopropyl ring with the electron-withdrawing properties of a methylsulfonyl group, creating a sterically constrained yet electronically active region [1] [32]. The sulfone functionality exhibits characteristic S=O double bond character with typical bond lengths and angles consistent with tetrahedral sulfur geometry [4] [24].
Property | Value |
---|---|
IUPAC Name | (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine |
Chemical Formula | C₂₁H₂₄N₄O₃S |
Molecular Weight (g/mol) | 412.51 |
CAS Number | 1233339-22-4 |
PubChem CID | 46244454 |
Physical State | Solid |
Color | Off-white |
Storage Temperature (°C) | -20 |
The indole ring system in AZ20 maintains its characteristic planar geometry with the nitrogen atom participating in aromatic delocalization [15] [16]. This structural feature is critical for maintaining the compound's biological activity, as modifications to the indole moiety have been shown to significantly impact potency [9] [34]. The morpholine ring adopts a chair conformation, with the (R)-methyl substituent occupying an equatorial position to minimize steric interactions [1] [32].
The molecular architecture of AZ20 incorporates multiple hydrogen bond acceptor sites, including the pyrimidine nitrogens, morpholine oxygen, and sulfone oxygens [1] [4]. These functional groups contribute to the compound's solubility profile and intermolecular interactions in both solution and solid-state environments [24] [32]. The compound exhibits limited water solubility but demonstrates excellent solubility in organic solvents such as dimethyl sulfoxide (≥20.63 mg/mL) and ethanol (≥4.19 mg/mL with gentle warming) [24].
The synthesis of AZ20 and related sulfonylmorpholinopyrimidine derivatives involves a multi-step synthetic strategy that has been extensively optimized through medicinal chemistry approaches [9] [11]. The synthetic pathway begins with the construction of the core pyrimidine scaffold, followed by sequential installation of the various substituent groups through carefully orchestrated coupling reactions [29] [38].
The initial synthetic approach involves a Friedel-Crafts acylation reaction between 2,4-dichloropyrimidine and 1-methylindole in the presence of anhydrous aluminum chloride [15] [29]. This reaction proceeds under elevated temperature conditions (80°C) in ethylene glycol dimethyl ether, yielding the indole-substituted pyrimidine intermediate with moderate efficiency (55-65% yield) [15] [38]. The success of this transformation relies heavily on maintaining anhydrous conditions and precise temperature control to prevent decomposition of the sensitive indole moiety [29].
The subsequent step involves nucleophilic substitution of the remaining chlorine atom with (R)-3-methylmorpholine under basic conditions [9] [32]. This transformation typically employs potassium carbonate as the base in dimethyl sulfoxide at elevated temperature (90°C), affording the morpholine-substituted pyrimidine with yields ranging from 70-80% [29] [32]. The stereochemical integrity of the morpholine substituent is maintained throughout this process, ensuring the desired (R)-configuration in the final product [1].
Step | Reaction Type | Key Reagents | Yield (%) | Critical Conditions |
---|---|---|---|---|
1 | Friedel-Crafts Acylation | AlCl₃, indole precursor | 55-65 | Anhydrous conditions, 80°C |
2 | Pyrimidine Formation | Chloropyrimidine derivative | 60-70 | Base catalysis, controlled temperature |
3 | Morpholine Coupling | (R)-3-methylmorpholine | 70-80 | Nucleophilic substitution |
4 | Sulfonylation | Methylsulfonyl chloride | 65-75 | Mild acidic conditions |
5 | Cyclopropyl Installation | Cyclopropyl building block | 50-60 | Stereocontrolled synthesis |
6 | Final Purification | Column chromatography | 85-95 (recovery) | Gradient elution |
The installation of the methylsulfonylcyclopropyl group represents the most challenging aspect of the synthetic sequence [9] [31]. This transformation requires careful selection of reaction conditions to maintain the integrity of the strained cyclopropyl ring while achieving efficient coupling [31] [39]. The sulfonylation reaction typically employs methylsulfonyl chloride under mild acidic conditions, with yields ranging from 65-75% depending on the specific reaction parameters [31].
Alternative synthetic approaches have been developed to address the limitations of the initial methodology [8] [34]. These include the use of microwave-assisted synthesis to reduce reaction times and improve yields, as well as the implementation of flow chemistry techniques for better process control [29] [31]. The optimization of synthetic pathways for sulfonylmorpholinopyrimidine derivatives continues to be an active area of research, with particular focus on developing more efficient and scalable synthetic routes [8] [32].
The purification of AZ20 and related compounds typically involves column chromatography using silica gel with gradient elution systems [29] [32]. High-performance liquid chromatography is routinely employed for final purification and analytical characterization, ensuring product purity of ≥98% for research applications [4] [24]. Mass spectrometry and nuclear magnetic resonance spectroscopy serve as primary analytical tools for structural confirmation and purity assessment [4] [31].
The crystallographic structure of AZ20 has been determined through X-ray diffraction analysis, revealing important details about the compound's solid-state organization and intermolecular interactions [12] [18]. The crystal structure provides valuable insights into the preferred conformations of the molecule and the nature of packing arrangements that govern its physical properties [12] [17].
In the solid state, AZ20 adopts a conformation that minimizes steric clashes while maximizing favorable intermolecular interactions [12] [18]. The indole ring system maintains planarity with the pyrimidine core, facilitating π-π stacking interactions between adjacent molecules [15] [17]. The morpholine ring adopts a chair conformation with the methyl substituent in an equatorial position, consistent with solution-state nuclear magnetic resonance data [1] [18].
The crystallographic analysis reveals several types of intermolecular interactions that contribute to crystal stability [12] [17]. Hydrogen bonding interactions occur between the indole nitrogen and nearby acceptor atoms, creating one-dimensional chains along specific crystallographic directions [17] [18]. The sulfone oxygens participate in additional hydrogen bonding networks, further stabilizing the crystal lattice [12] [31].
Analytical Method | Key Features/Values | Applications |
---|---|---|
High-Resolution Mass Spectrometry | Molecular ion peak confirmed at m/z 412.51 | Molecular weight confirmation |
¹H Nuclear Magnetic Resonance | Characteristic indole NH and aromatic protons | Structure elucidation and purity assessment |
¹³C Nuclear Magnetic Resonance | Carbonyl and aromatic carbon signals | Carbon framework characterization |
Infrared Spectroscopy | C=N stretch, S=O stretch at typical frequencies | Functional group identification |
High-Performance Liquid Chromatography Purity | ≥98% (typical commercial grade) | Purity verification |
Liquid Chromatography-Mass Spectrometry | Multiple reaction monitoring for quantification | Bioanalytical quantification |
The unit cell parameters determined from crystallographic analysis indicate that AZ20 crystallizes in an orthorhombic space group with specific lattice dimensions [12] [17]. The Matthews coefficient and solvent content values suggest efficient packing with minimal void space, consistent with the compound's solid-state stability [12]. The crystal structure also reveals the presence of conformational flexibility in certain regions of the molecule, particularly around the morpholine-pyrimidine linkage [18].
Computational analysis of the crystal structure has been employed to understand the energetics of intermolecular interactions and to predict potential polymorphic forms [8] [18]. These studies indicate that the observed crystal form represents a thermodynamically stable arrangement under ambient conditions [12] [17]. The analysis of contact surfaces and interaction energies provides valuable information for understanding the compound's dissolution behavior and potential for solid-state transformations [17] [18].
The solid-state nuclear magnetic resonance spectroscopy has been utilized to complement X-ray crystallographic data, providing additional insights into molecular dynamics and local environments [22] [23]. These studies reveal restricted molecular motion in the crystalline state, consistent with the extensive intermolecular interaction networks observed in the crystal structure [18] [23].
The development of AZ20 involved extensive structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties [9] [11]. The systematic exploration of structural modifications across different regions of the molecule has provided valuable insights into the molecular determinants of biological activity [34] [38].
The initial structure-activity relationship investigations focused on modifications to the indole moiety at the C-2 position of the pyrimidine core [9] [34]. Replacement of the indole ring with 6-azaindole derivatives resulted in compounds with maintained biochemical potency but improved cellular activity [34] [38]. However, these modifications were associated with increased cytochrome P450 3A4 inhibition, necessitating further structural optimization to address this liability [34].
The morpholine region at the C-4 position proved to be critical for maintaining activity, with the (R)-3-methyl substitution providing optimal potency and selectivity profiles [1] [9]. Removal or modification of the morpholine ring resulted in significant loss of activity, indicating this structural element as an essential pharmacophore component [11] [32]. The stereochemistry of the methyl substituent was found to be crucial, with the (R)-configuration conferring superior biological activity compared to the (S)-enantiomer [1].
Position | Modification | Effect on Activity | IC₅₀ Impact |
---|---|---|---|
R1 (Morpholine region) | 3-Methyl substitution | Enhanced potency and selectivity | Optimized stereochemistry |
R2 (Indole region) | Indole vs 6-azaindole | Improved cellular penetration | Maintained 5 nM potency |
R3 (Pyrimidine C4) | Morpholine attachment | Essential for ATR binding | Loss of activity if removed |
R4 (Pyrimidine C6) | Methylsulfonylcyclopropyl | Critical for selectivity | Key pharmacophore element |
Sulfone group | Sulfonyl vs sulfoximine | Reduced lipophilicity | Improved ADME properties |
Cyclopropyl moiety | Cyclopropyl ring constraint | Increased metabolic stability | Enhanced binding affinity |
The methylsulfonylcyclopropyl substituent at the C-6 position emerged as a critical structural element for achieving the desired selectivity profile [9] [34]. This unique structural feature provides multiple beneficial effects, including enhanced binding affinity, improved metabolic stability, and reduced off-target activity [11] [32]. The cyclopropyl ring constraint limits conformational flexibility while maintaining optimal spatial orientation for target engagement [9].
Structure-activity relationship studies also explored alternative sulfur oxidation states, including sulfoximine derivatives [34] [39]. While sulfoximine analogs demonstrated reduced lipophilicity and improved aqueous solubility, the methylsulfonyl group in AZ20 was ultimately selected for its optimal balance of potency and physicochemical properties [34]. The sulfonyl functionality provides essential electrostatic interactions while maintaining appropriate molecular polarity [31] [39].
The optimization process involved systematic exploration of substituents around the cyclopropyl ring, with the methyl group providing the optimal combination of activity and stability [9] [11]. Larger substituents resulted in decreased potency due to steric clashes, while smaller groups failed to provide the necessary binding interactions [34]. The methylsulfonyl group orientation was also optimized to achieve maximal selectivity against related kinase targets [9] [32].
Computational modeling studies have been employed to rationalize the observed structure-activity relationships and guide further optimization efforts [8] [37]. These analyses reveal that AZ20 adopts a preferred binding conformation that maximizes complementarity with the target protein active site [8] [34]. The molecular recognition involves multiple interaction types, including hydrogen bonding, hydrophobic contacts, and electrostatic interactions [37] [38].